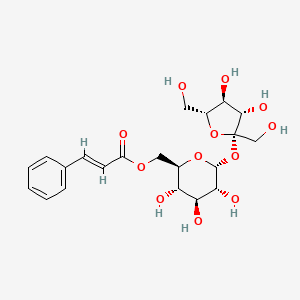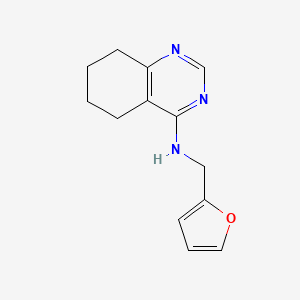
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound characterized by its multi-functional groups and significant pharmaceutical potential. Its structure combines azetidine, oxazolidine, and thioether functionalities, making it a subject of interest in synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, including:
Formation of the Azetidine Ring: : Starting from a suitable amino acid derivative, the azetidine ring is formed via cyclization, often using dehydrating agents like phosphorus oxychloride or thionyl chloride.
Introduction of the Propanoyl Group: : The 3-(4-(Methylthio)phenyl)propanoyl group is introduced through acylation reactions, utilizing acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Formation of Oxazolidine-2,4-dione: : The final step involves the formation of the oxazolidine-2,4-dione moiety, achieved via cyclization with urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned steps to enhance yield and purity while minimizing environmental impact. This could include:
Continuous Flow Synthesis: : Increasing efficiency and scalability.
Green Chemistry Principles: : Utilizing safer solvents and reagents.
Catalysis: : Employing catalysts to lower energy requirements and improve selectivity.
化学反応の分析
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or KMnO4, potentially modifying the thioether group.
Reduction: : Reduction of the oxazolidine ring can be achieved using lithium aluminum hydride or similar reagents.
Substitution: : The aromatic ring is susceptible to electrophilic substitution, with common reagents including halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : H2O2, KMnO4.
Reducing Agents: : LiAlH4, NaBH4.
Acidic/Basic Catalysts: : H2SO4, NaOH.
Major Products
Reactions involving this compound can yield various products:
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : Halogenated derivatives, nitro compounds.
科学的研究の応用
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its interactions with biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
Mechanism
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance:
Binding to Enzymes: : Inhibition or activation of enzymatic pathways.
Modulating Receptors: : Interaction with cellular receptors to alter signal transduction.
Molecular Targets and Pathways
Key targets include:
Enzymes: : Cyclooxygenase, proteases.
Receptors: : G-protein coupled receptors, ion channels.
類似化合物との比較
When compared to similar compounds, 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Penicillin Derivatives: : Similar azetidine ring structure.
Oxazolidinones: : Comparable oxazolidine moiety.
Thioethers: : Presence of methylthio group.
Conclusion
The synthesis, reactions, applications, and mechanisms of this compound make it a versatile compound of significant scientific interest. Further research and development could unlock its full potential in various fields.
特性
IUPAC Name |
3-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-8-13(9-18)10-19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQSWMGYAIGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)

![[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2738947.png)


![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2738951.png)

![methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2738954.png)
![N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738955.png)
methanone](/img/structure/B2738961.png)
